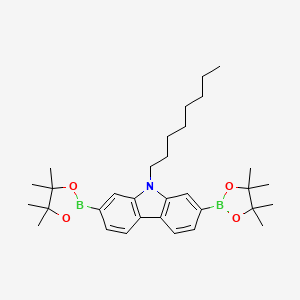
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Overview
Description
- Molecular Formula : C32H47B2NO4
- IUPAC Name : 9-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- SMILES : B1(OC(C(O1)©C)©C)C2=CC3=C(C=C2)C4=C(N3CCCCCCCC)C=C(C=C4)B5OC(C(O5)©C)©C
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided data.
Molecular Structure Analysis
- The compound consists of a carbazole core with two boron-containing substituents.
- The octyl group provides hydrophobic properties.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound are not mentioned in the data.
Physical And Chemical Properties Analysis
- Molecular Weight : 531.35 g/mol
- Purity : 96%
- Storage Temperature : Inert atmosphere, 2-8°C
- Physical Form : Solid
Scientific Research Applications
Synthesis and Properties in Polymer Science
- Conjugated Polycarbazoles Synthesis : This compound has been used in the synthesis of high-molecular-weight conjugated polycarbazoles, displaying good solubility in common organic solvents and showing promising optical, electrochemical, and thermal properties (Fu & Bo, 2005).
- Near-infrared Fluorescent Probes : In the development of novel near-infrared fluorescent probes, derivatives of this compound have shown potential in creating sensitive fluorescence probes (You-min, 2014).
- Electron Donors in Organic Synthesis : This compound has been employed as a key electron donor in the synthesis of organic compounds, highlighting its role in facilitating complex chemical reactions (Bifari & El-Shishtawy, 2021).
- Polymer Synthesis for Electronic Devices : Its application in polymer synthesis has been pivotal in developing materials for electronic devices like light-emitting diodes and solar cells (Grigoras & Antonoaia, 2005).
Application in Optoelectronics
- Organic Light Emitting Diodes (OLEDs) : It is used in the development of host materials for blue phosphorescent OLEDs, enhancing thermal stability and luminescence efficiency (Seo & Lee, 2017).
- Photovoltaic Applications : This compound plays a role in the synthesis of conjugated polymers for photovoltaic applications, where it contributes to improved energy conversion efficiency in solar cells (Meena et al., 2018).
Miscellaneous Applications
- Biosensing Technologies : Its derivatives have been used in the creation of biosensors, demonstrating amplified electrochemiluminescence signals for sensitive detection of biological molecules (Wang et al., 2019).
- Bacterial Biotransformation Studies : Studies have shown its derivatives undergoing biotransformation by specific bacterial strains, revealing potential in environmental and pharmaceutical applications (Waldau et al., 2009).
Safety And Hazards
- For R&D use only; not for medicinal or household use.
- Refer to the provided MSDS for detailed safety information.
Future Directions
- Future research could explore its applications in materials science, organic electronics, or medicinal chemistry.
properties
IUPAC Name |
9-octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47B2NO4/c1-10-11-12-13-14-15-20-35-27-21-23(33-36-29(2,3)30(4,5)37-33)16-18-25(27)26-19-17-24(22-28(26)35)34-38-31(6,7)32(8,9)39-34/h16-19,21-22H,10-15,20H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVSDGVWSRLSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(N3CCCCCCCC)C=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462152 | |
| Record name | 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
406726-92-9 | |
| Record name | 9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-n-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



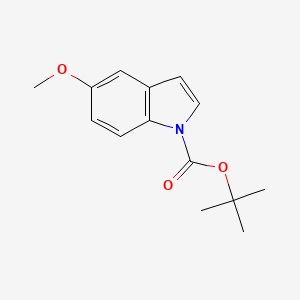
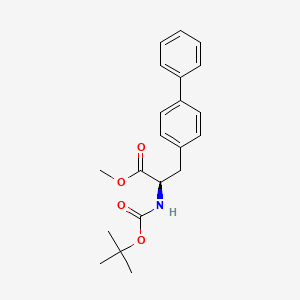
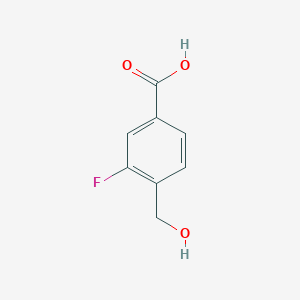
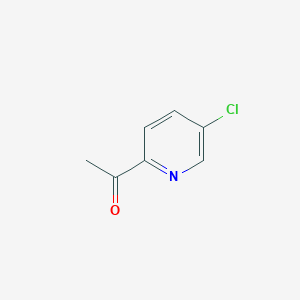

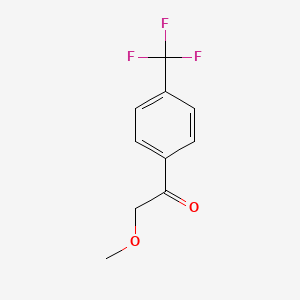

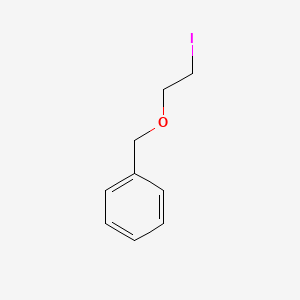
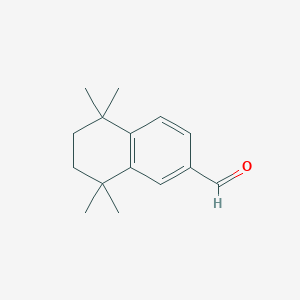
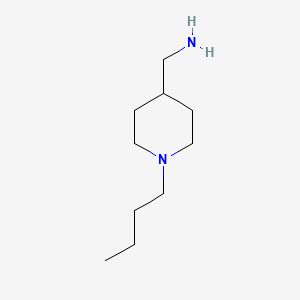
![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)
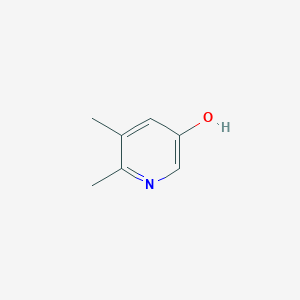
![Allyl [3-(2-Nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B1589492.png)
![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)